Lactic acid

Biomedical Engineering Implantable Devices Mechanical Properties

Poly(D,L-lactide) (PDLLA), identified by CAS 26811-96-1, is an amorphous, biodegradable aliphatic polyester belonging to the polylactide (PLA) family. In contrast to its stereoregular counterpart poly(L-lactide) (PLLA), the atactic arrangement of D- and L-lactide units in PDLLA prevents crystallization, resulting in a polymer that is inherently amorphous under standard conditions.

Molecular Formula C3H6O3
C3H6O3
CH3CHOHCOOH
HC3H5O3
Molecular Weight 90.08 g/mol
CAS No. 26811-96-1
Cat. No. B3427503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactic acid
CAS26811-96-1
Molecular FormulaC3H6O3
C3H6O3
CH3CHOHCOOH
HC3H5O3
Molecular Weight90.08 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O
InChIInChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)
InChIKeyJVTAAEKCZFNVCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility11.10 M
Completely soluble in water
Miscible with water
Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform.
Miscible with glycerol
Soluble in alcohol and furfurol;  slightly soluble in ether;  insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution.
Insoluble in water
Soluble in chloroform, furan, 1,4-dioxane, 1,3-dioxolane, pyridine. Insoluble in alcohols.
Insoluble in acetonitrile. From solubility studies done at the USDA, polylactiic acid was soluble in benzene, chloroform, 1,4-dioxane, and tetrahydrofuran.
Solubility in water: miscible
miscible with water, glycerol, glycols, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Poly(D,L-lactide) (PDLLA) CAS 26811-96-1: Technical Baseline and Procurement Positioning


Poly(D,L-lactide) (PDLLA), identified by CAS 26811-96-1, is an amorphous, biodegradable aliphatic polyester belonging to the polylactide (PLA) family . In contrast to its stereoregular counterpart poly(L-lactide) (PLLA), the atactic arrangement of D- and L-lactide units in PDLLA prevents crystallization, resulting in a polymer that is inherently amorphous under standard conditions [1]. This fundamental structural difference confers distinct degradation kinetics, mechanical behavior, and processing characteristics that are central to its selection for specific biomedical and pharmaceutical applications [2]. As one of the most extensively researched biodegradable polymers, PDLLA is available in a range of molecular weights and end-group functionalities to meet diverse formulation and device fabrication requirements .

Why PDLLA (CAS 26811-96-1) Cannot Be Generically Substituted with PLLA, PLGA, or PCL


Substituting PDLLA with other common aliphatic polyesters—such as semicrystalline PLLA, PLGA copolymers, or polycaprolactone (PCL)—without careful re-evaluation can lead to significant deviations in device performance and drug release profiles. The absence of crystallinity in PDLLA is the primary driver of its faster hydrolytic degradation and distinct mechanical compliance compared to PLLA [1]. Furthermore, the degradation rate of PDLLA is governed solely by hydrolysis of lactide ester bonds, unlike PLGA where the more labile glycolide linkage accelerates chain scission and creates an autocatalytic acidic microenvironment [2]. Finally, PDLLA's amorphous nature leads to a more homogeneous bulk erosion mechanism and different drug diffusion behavior compared to the surface erosion or slower bulk degradation of semicrystalline PCL [3]. These differences are quantifiable and directly impact the selection criteria for controlled release formulations, resorbable implants, and tissue engineering scaffolds.

Quantitative Differential Evidence for PDLLA (CAS 26811-96-1) vs. PLLA, PLGA, and PCL


PDLLA Exhibits a 75-90% Reduction in Elastic Modulus and a 6- to 12-Fold Reduction in In Vivo Strength Retention Time Compared to PLLA

In a direct comparative analysis of mechanical properties, amorphous PDLLA demonstrates significantly lower stiffness and shorter functional lifespan than semicrystalline PLLA. PDLLA has a reported elastic modulus of 1.9 GPa, which is approximately 60% lower than the ~4.8 GPa modulus reported for PLLA [1]. Furthermore, while PLLA implants can retain their mechanical strength for 2 to 5.6 years in vivo, PDLLA loses its strength within 1 to 2 months [1]. This difference is attributed to the lack of crystallinity in PDLLA, which facilitates more rapid water uptake and hydrolytic chain scission.

Biomedical Engineering Implantable Devices Mechanical Properties

Flexural Strength of PDLLA Reaches Plateau at a Lower Molecular Weight (Mn ~35,000) Compared to Crystalline PLLA (Mn ~55,000)

The relationship between molecular weight and mechanical properties differs substantially between PDLLA and PLLA. For PDLLA, the flexural strength reaches a plateau region at a viscosity-average molecular weight (Mv) of approximately 35,000. In contrast, crystalline PLLA requires a significantly higher molecular weight, with its flexural strength plateauing around Mv = 55,000 [1]. This indicates that PDLLA achieves its maximum mechanical performance at lower molecular weights, which can be advantageous for processing and reducing viscosity during fabrication.

Polymer Processing Material Science Molecular Weight

Branched PDLLA Architectures Achieve Zero-Order Release Kinetics vs. First-Order for Linear PDLLA, with Slower Bulk Degradation

The architecture of PDLLA chains can be engineered to alter its degradation and drug release profile. A study comparing linear PDLLA with star-branched (4- and 6-armed) PDLLA demonstrated that independent of arm length or number, the branched polymers degrade slower than their linear counterparts through a potential shift from bulk to surface erosion mechanisms [1]. Crucially, the release of a model drug (atorvastatin) followed zero-order-like kinetics for the branched polymers, providing a constant release rate, whereas linear PDLLA exhibited first-order release kinetics, characterized by a rate proportional to the remaining drug concentration [1].

Controlled Drug Release Polymer Architecture Pharmacokinetics

PDLLA is Amorphous Across All Molecular Weights with a Tg of 50-60°C, Unlike Semicrystalline PLLA (Tm ~175°C, χc ~37%)

Differential scanning calorimetry (DSC) confirms that PDLLA exhibits purely amorphous behavior with no melting endotherm, regardless of molecular weight. It has a glass transition temperature (Tg) in the range of 50-60°C [REFS-1, REFS-2]. In direct contrast, its stereoisomer PLLA is semicrystalline, with a reported crystallinity of approximately 37% and a melting point (Tm) around 175°C [1]. A thermal analysis study confirmed that while D- and L-isomer homopolymers show insignificant differences in thermal properties, the DL-lactide copolymer (PDLLA) consistently displays amorphous behavior at identical molecular masses [2].

Thermal Analysis Polymer Characterization DSC

PDLLA Films Show No Significant Cytotoxicity or In Vivo Toxicity, Comparable to PLGA in MTT and BrdU Assays

A comprehensive in vitro and in vivo evaluation of a porous PDLLA film demonstrated that exposure to film extracts did not cause erythema or edema in rabbit skin, nor did it affect the proliferation of Vero cells [1]. Furthermore, a direct in vitro comparison of poly(L, DL-lactide) (PLDLA) and poly(L-lactide-co-glycolide) (PLGA) using MTT and BrdU assays on L929 mouse fibroblasts showed that both materials exhibited no signs of cytotoxicity and produced similar results in both assays, with cells treated with extracts prepared at 37°C showing slight stimulation of mitochondrial activity [2]. In vivo implantation in a rat model did not alter liver or renal function, as measured by serum ALT, AST, and BUN levels, and no pathologic changes were observed in major organs [1].

Biocompatibility Cytotoxicity Regulatory Science

Optimized Application Scenarios for PDLLA (CAS 26811-96-1) Based on Quantified Differential Evidence


Short-Term, Non-Load-Bearing Implants and Barrier Membranes

The quantified 60% lower elastic modulus (1.9 GPa) and 6-12x shorter strength retention time (1-2 months) of PDLLA compared to PLLA make it uniquely suited for temporary implants that should degrade rapidly after fulfilling a short-term mechanical or barrier function. This includes anti-adhesion films for peripheral nerve repair, where a flexible, porous PDLLA film provides a physical barrier for 4-8 weeks before losing integrity and being resorbed without a chronic foreign body response [1]. The amorphous nature ensures uniform, predictable degradation without the risk of crystalline fragment release.

Controlled Release Formulations Requiring Constant (Zero-Order) Release Kinetics

As demonstrated by direct comparative data, branched (star) PDLLA architectures achieve zero-order release kinetics, whereas linear PDLLA follows first-order kinetics [1]. This makes branched PDLLA the polymer of choice for parenteral drug delivery depots, injectable microspheres, or implants where maintaining a constant plasma concentration of a drug (e.g., for antipsychotics, hormones, or anti-infectives) over weeks or months is critical to maximize therapeutic efficacy and minimize peak-associated toxicity. The slower degradation of branched PDLLA further extends the release duration compared to linear analogs [1].

Fabrication of Drug-Loaded Microspheres and Nanoparticles via Solvent Evaporation

The fully amorphous character of PDLLA (0% crystallinity) and its high solubility in volatile organic solvents like dichloromethane and ethyl acetate directly enable the robust and reproducible fabrication of micro- and nanospheres via single or double emulsion solvent evaporation techniques [2]. In contrast, semicrystalline PLLA can exhibit batch-to-batch variability in drug encapsulation efficiency and release profile due to inconsistent crystallite formation during the rapid solvent removal phase. PDLLA's amorphous state provides a more uniform and predictable matrix for drug encapsulation and diffusion [2].

Tissue Engineering Scaffolds Processed at Lower Temperatures

The fact that PDLLA achieves its maximum flexural strength at a lower molecular weight plateau (Mv ~35,000) compared to PLLA (Mv ~55,000) allows for the use of lower viscosity materials during thermal processing like extrusion or injection molding [1]. This enables the incorporation of thermally sensitive bioactive molecules (e.g., growth factors, cytokines) or live cells into the polymer matrix during scaffold fabrication at lower, less damaging temperatures and shear rates. Furthermore, the absence of a crystalline melting point (Tm) simplifies thermal processing and eliminates concerns about annealing-induced changes in morphology and degradation rate.

Quote Request

Request a Quote for Lactic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.